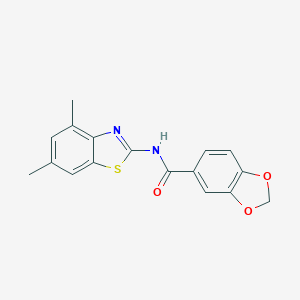![molecular formula C20H24ClN3O B251379 3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B251379.png)
3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide, commonly known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) pathway. It was initially developed as a potential therapeutic for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
CEP-1347 is a selective inhibitor of the 3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide pathway, which plays a key role in the regulation of cell death and inflammation. The this compound pathway is activated in response to stress and can lead to the activation of pro-apoptotic pathways and the production of pro-inflammatory cytokines. By inhibiting the this compound pathway, CEP-1347 can prevent the activation of these pathways and promote cell survival.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a variety of biochemical and physiological effects. In animal models of Parkinson's disease, CEP-1347 has been shown to protect dopaminergic neurons from cell death and to improve motor function. In animal models of Alzheimer's disease, CEP-1347 has been shown to improve cognitive function and to reduce the accumulation of amyloid-beta plaques in the brain. In addition, CEP-1347 has been shown to reduce inflammation and to promote cell survival in animal models of stroke, traumatic brain injury, and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
CEP-1347 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for use in different experimental systems. It has been extensively studied and has a well-characterized mechanism of action. However, CEP-1347 also has some limitations. It has low solubility in aqueous solutions, which can limit its use in some experimental systems. In addition, its selectivity for the 3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide pathway can limit its use in experiments that involve other signaling pathways.
Zukünftige Richtungen
There are several future directions for research on CEP-1347. One area of research is the development of new analogs with improved solubility and selectivity. Another area of research is the investigation of the potential therapeutic effects of CEP-1347 in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Finally, there is a need for further investigation into the mechanisms of action of CEP-1347 and its effects on cellular signaling pathways.
Synthesemethoden
The synthesis of CEP-1347 involves several steps, including the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-(4-ethylpiperazin-1-yl)aniline to form the amide intermediate, which is then chlorinated with thionyl chloride to form the final product, CEP-1347.
Wissenschaftliche Forschungsanwendungen
CEP-1347 has been extensively studied for its potential therapeutic effects in neurodegenerative diseases. It has been shown to protect dopaminergic neurons in animal models of Parkinson's disease and to improve cognitive function in animal models of Alzheimer's disease. In addition, CEP-1347 has been studied for its potential in treating other diseases such as stroke, traumatic brain injury, and multiple sclerosis.
Eigenschaften
Molekularformel |
C20H24ClN3O |
|---|---|
Molekulargewicht |
357.9 g/mol |
IUPAC-Name |
3-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H24ClN3O/c1-3-23-10-12-24(13-11-23)18-8-6-17(7-9-18)22-20(25)16-5-4-15(2)19(21)14-16/h4-9,14H,3,10-13H2,1-2H3,(H,22,25) |
InChI-Schlüssel |
AQVXKBKOAJDVDU-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Cl |
Kanonische SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chlorophenyl)sulfanyl]-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B251298.png)
![2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B251299.png)
![4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide](/img/structure/B251300.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251307.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251308.png)


![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251312.png)
![N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251313.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251314.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251315.png)

![N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251317.png)
![N-[4-(butanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251319.png)
